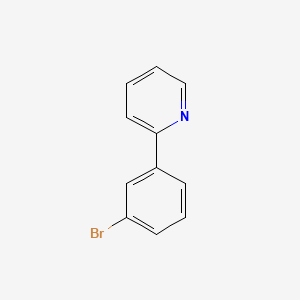

2-(3-Bromophenyl)pyridine

概述

描述

2-(3-Bromophenyl)pyridine: is an organic compound with the molecular formula C11H8BrN It is a derivative of pyridine, where a bromophenyl group is attached to the second position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction . This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: 3-bromophenylboronic acid, 2-bromopyridine

Catalyst: Palladium(II) acetate (Pd(OAc)2)

Base: Potassium carbonate (K2CO3)

Solvent: Tetrahydrofuran (THF)

Temperature: 80-100°C

The reaction proceeds as follows:

3-bromophenylboronic acid+2-bromopyridine

生物活性

2-(3-Bromophenyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a bromine atom attached to a phenyl group, which is further connected to a pyridine ring. This structural configuration is significant for its biological interactions. Synthesis methods typically involve reactions such as the coupling of brominated phenyl derivatives with pyridine precursors, often utilizing palladium-catalyzed processes for efficiency and yield .

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its anticancer properties. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and bladder cancer (T-24). The compound's mechanism appears to involve the induction of apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases .

Table 1: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 168.78 | 2.16 |

| MDA-MB-231 | 0.05 | Significant increase |

| T-24 | 257.87 | Not specified |

The mechanisms by which this compound exerts its effects include:

- Induction of Apoptosis : The compound has been shown to increase both early and late apoptotic cells in treated cultures. For instance, treatment with a concentration of 2 µM resulted in a marked increase in late apoptosis in MCF-7 cells .

- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound can lead to cell cycle arrest at various phases, contributing to its antiproliferative effects .

- Metabolic Profiling : Metabolic changes induced by this compound have been characterized using techniques like GC-MS, revealing alterations in glycolytic pathways and other metabolic processes crucial for cancer cell survival .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on MDA-MB-231 Cells : This study reported that treatment with the compound led to a significant reduction in cell viability at concentrations as low as 0.05 µM after just 24 hours. The cytotoxic effect increased with prolonged exposure and higher concentrations .

- Comparison with Other Compounds : In comparative studies with other derivatives, this compound showed superior activity against certain cancer cell lines, underscoring its potential as a lead compound for further development .

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the anticancer properties of compounds related to 2-(3-Bromophenyl)pyridine. For instance, derivatives of thieno[2,3-b]pyridine that include the bromophenyl moiety have been shown to inhibit the growth of triple-negative breast cancer cell lines at nanomolar concentrations. These compounds target phosphoinositide-specific phospholipase C, which is implicated in tumor growth and metastasis .

Case Study:

A study demonstrated that a thieno[2,3-b]pyridine derivative exhibited cytotoxic effects on MDA-MB-231 and MCF-7 breast cancer cell lines. The treatment led to a significant reduction in cancer stem cells and altered metabolic profiles associated with tumor progression . The compound's efficacy was attributed to its ability to induce apoptosis and modulate glycosphingolipid metabolism.

Organic Synthesis

Coupling Reactions:

this compound serves as a valuable intermediate in various coupling reactions, particularly in the synthesis of biaryl compounds. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the formation of carbon-carbon bonds. This property is exploited in Suzuki coupling reactions where arylboronic acids react with aryl halides to form biaryl products .

Table 1: Summary of Synthetic Applications

Material Science

Luminescent Materials:

Compounds containing this compound are being investigated for their luminescent properties. Cyclometalated complexes involving this compound have shown promising results under UV irradiation, indicating potential applications in optoelectronic devices .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-bromophenyl)pyridine and its derivatives in academic research?

The synthesis typically involves condensation reactions. For example, 3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can react with cyanothioacetamide in absolute ethanol under reflux with trimethylamine as a catalyst to form pyridine derivatives . Another method utilizes substituted aromatic aldehydes condensed with acetohydrazides bearing 1,3,4-oxadiazole moieties, followed by sulfanyl group incorporation for functionalization . Key considerations include solvent selection (e.g., ethanol for polar intermediates), temperature control (reflux conditions), and stoichiometric ratios to minimize side products.

Q. How is structural characterization of this compound derivatives performed?

Characterization relies on spectral and crystallographic methods:

- Spectral Analysis : -NMR and -NMR confirm proton and carbon environments, with bromine substituents causing distinct deshielding effects. Elemental analysis (e.g., C, H, N percentages) validates purity .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, derivatives with oxadiazole or triazine groups show planar geometries critical for π-π stacking interactions .

Q. What are the primary biological applications of this compound derivatives in current research?

These derivatives exhibit antimicrobial and antifungal activities. In vitro assays against pathogens like Candida albicans and Staphylococcus aureus show minimum inhibitory concentrations (MICs) as low as 8–16 µg/mL for optimized compounds, comparable to reference drugs like ketoconazole . The bromine atom enhances lipophilicity, improving membrane penetration, while the pyridine core enables hydrogen bonding with target enzymes .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound derivatives in multi-step syntheses?

Yield optimization involves:

- Catalyst Screening : Trimethylamine vs. DBU (1,8-diazabicycloundec-7-ene) for base-catalyzed reactions .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield in cyclocondensation steps .

- Purification Techniques : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves closely eluting intermediates.

Q. How to address contradictory bioactivity data in this compound derivatives across studies?

Discrepancies may arise from:

- Substituent Position Effects : Meta-bromine vs. para-bromine on the phenyl ring alters steric and electronic profiles, impacting target binding .

- Assay Variability : Standardize protocols (e.g., broth microdilution for MICs) and include positive controls (e.g., chloramphenicol for antibacterial assays) .

- Solubility Limitations : Use DMSO/water co-solvents to ensure compound dissolution at tested concentrations .

Q. What computational methods are employed to predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations model:

- Electrophilic Aromatic Substitution : Bromine’s directing effects on pyridine ring reactivity .

- Suzuki-Miyaura Coupling : Charge distribution at the bromine site predicts palladium catalyst efficiency . Experimental validation via -NMR chemical shifts aligns with computed Fukui indices for nucleophilic attack sites .

Q. Methodological Considerations

- Synthetic Reproducibility : Document reaction atmosphere (e.g., inert gas for air-sensitive intermediates) .

- Crystallization Solvents : Use ethyl acetate/methanol mixtures for high-quality single crystals .

- Bioassay Design : Include cytotoxicity controls (e.g., mammalian cell lines) to exclude non-specific toxicity .

属性

IUPAC Name |

2-(3-bromophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPFTJXVEBANAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455635 | |

| Record name | 2-(3-bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-60-8 | |

| Record name | 2-(3-Bromophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4373-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Bromophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。